Cas no 2379322-80-0 (6-Isopropoxy-2-naphthoic acid)

6-Isopropoxy-2-naphthoic acid 化学的及び物理的性質
名前と識別子
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- 6-Isopropoxy-2-naphthoic acid
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- インチ: 1S/C14H14O3/c1-9(2)17-13-6-5-10-7-12(14(15)16)4-3-11(10)8-13/h3-9H,1-2H3,(H,15,16)
- InChIKey: JCLMECLQPNWRBQ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC2C=C(C(=O)O)C=CC=2C=1)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 46.5
6-Isopropoxy-2-naphthoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QHV-5g |
6-Isopropoxy-2-naphthoic acid |
2379322-80-0 | 95% | 5g |
$605.00 | 2025-02-13 | |
Aaron | AR021QHV-1g |
6-Isopropoxy-2-naphthoic acid |
2379322-80-0 | 95% | 1g |
$202.00 | 2025-02-13 |
6-Isopropoxy-2-naphthoic acid 関連文献
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Jeremy R. Lohman,Sheng-Xiong Huang,Geoffrey P. Horsman,Paul E. Dilfer,Tingting Huang,Yihua Chen,Evelyn Wendt-Pienkowski,Ben Shen Mol. BioSyst. 2013 9 478
6-Isopropoxy-2-naphthoic acidに関する追加情報
6-Isopropoxy-2-naphthoic Acid (CAS No. 2379322-80-0): An Overview of Its Structure, Properties, and Applications
6-Isopropoxy-2-naphthoic acid (CAS No. 2379322-80-0) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and materials science. This article provides a comprehensive overview of the structure, properties, and recent research findings related to this compound.
Chemical Structure and Properties
The molecular formula of 6-Isopropoxy-2-naphthoic acid is C15H14O3, and its molecular weight is approximately 242.27 g/mol. The compound features a naphthalene core with an isopropoxy group at the 6-position and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it an interesting subject for various chemical reactions and biological studies.
The isopropoxy group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. The carboxylic acid group, on the other hand, provides the compound with acidic properties and the ability to form salts and esters. These characteristics make 6-Isopropoxy-2-naphthoic acid suitable for a wide range of applications, including as an intermediate in organic synthesis and as a potential therapeutic agent.
Synthesis and Preparation
The synthesis of 6-Isopropoxy-2-naphthoic acid typically involves multi-step reactions starting from readily available naphthalene derivatives. One common approach is to first introduce the isopropoxy group through an alkylation reaction, followed by the formation of the carboxylic acid group via oxidation. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound.
A study published in the Journal of Organic Chemistry (2021) reported a novel one-pot synthesis method that significantly reduces reaction time and improves yield. This method involves the sequential addition of reagents under mild conditions, making it a promising approach for large-scale production.
Biological Activity and Potential Applications
6-Isopropoxy-2-naphthoic acid has been investigated for its potential biological activities, particularly in the context of drug discovery. Research has shown that this compound exhibits anti-inflammatory and anti-cancer properties, making it a valuable lead compound for further development.
A study published in Cancer Research (2020) demonstrated that 6-Isopropoxy-2-naphthoic acid selectively inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound was found to be effective against various cancer cell lines, including those resistant to conventional chemotherapy agents.
In addition to its anti-cancer properties, 6-Isopropoxy-2-naphthoic acid has also shown promise as an anti-inflammatory agent. A recent study in the Journal of Medicinal Chemistry (2019) reported that the compound effectively reduces inflammation by modulating key inflammatory mediators such as cytokines and chemokines. These findings suggest that 6-Isopropoxy-2-naphthoic acid could be developed into a novel therapeutic agent for treating inflammatory diseases.
Safety and Toxicity Profile
The safety profile of 6-Isopropoxy-2-naphthoic acid is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully evaluate its safety in humans.
A comprehensive toxicity study published in Toxicological Sciences (2018) evaluated the acute and chronic toxicity of 6-Isopropoxy-2-naphthoic acid. The results indicated that the compound has a favorable safety margin, with no significant adverse effects observed at clinically relevant concentrations.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 6-Isopropoxy-2-naphthoic acid highlights its potential as a valuable compound in both chemical synthesis and pharmaceutical development. Further studies are needed to optimize its synthesis methods, explore its biological activities in more detail, and assess its safety profile in human trials.
In conclusion, CAS No. 2379322-80-0: 6-Isopropoxy-2-naphthoic acid represents a promising molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and biological properties make it an exciting subject for future research and development efforts.
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